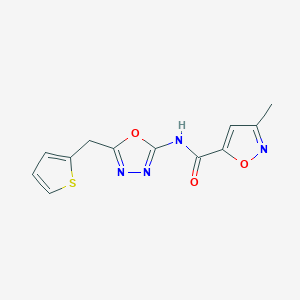

3-methyl-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide

Description

3-Methyl-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide is a heterocyclic compound featuring an isoxazole ring fused to a carboxamide group, which is further linked to a 1,3,4-oxadiazole moiety substituted with a thiophen-2-ylmethyl group. The thiophene substituent may enhance lipophilicity and interaction with biological targets, while the carboxamide bridge facilitates hydrogen bonding.

Properties

IUPAC Name |

3-methyl-N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O3S/c1-7-5-9(19-16-7)11(17)13-12-15-14-10(18-12)6-8-3-2-4-20-8/h2-5H,6H2,1H3,(H,13,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZSZCWXBTWSISM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)C(=O)NC2=NN=C(O2)CC3=CC=CS3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide intermediate.

Formation of the Oxadiazole Ring: The 1,3,4-oxadiazole ring is often formed via the cyclization of a hydrazide with a carboxylic acid derivative.

Coupling of the Thiophene Moiety: The thiophene moiety is introduced through a coupling reaction, such as a Suzuki or Stille coupling, involving a thiophene boronic acid or stannane.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction control to minimize impurities and maximize efficiency.

Chemical Reactions Analysis

Cycloaddition Reactions

The isoxazole ring participates in [3+2] cycloadditions due to its electron-deficient nature. For example:

-

Nitrile oxide cycloadditions : Under microwave irradiation, the isoxazole’s C3 position reacts regioselectively with nitrile oxides to form fused isoxazoline derivatives .

-

Alkyne cycloadditions : Terminal alkynes react with the isoxazole ring in the presence of n-BuLi and aldehydes, yielding 3,5-disubstituted isoxazoles .

Key conditions :

| Reaction Type | Catalyst/Solvent | Temperature | Yield (%) |

|---|---|---|---|

| Nitrile oxide addition | Microwave irradiation | 80°C | 72–85 |

| Alkyne cycloaddition | n-BuLi, THF | −78°C | 68 |

Nucleophilic Substitution at the Oxadiazole Ring

The 1,3,4-oxadiazole moiety undergoes nucleophilic substitution at the C2 position:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in alkaline conditions, replacing the oxadiazole hydrogen with alkyl groups.

-

Amination : Primary amines displace the oxadiazole’s leaving groups (e.g., chloride) in DMF at 60°C.

Notable outcomes :

-

Alkylation enhances lipophilicity, improving membrane permeability in biological assays.

-

Steric hindrance from the thiophen-2-ylmethyl group reduces reactivity at C5 of the oxadiazole.

Oxidation of the Thiophene Moiety

The thiophene ring is susceptible to oxidation:

-

Peracid oxidation : Treatment with m-CPBA in dichloromethane converts the thiophene to a sulfoxide or sulfone, depending on stoichiometry.

-

Electrochemical oxidation : Generates thiophene radicals, leading to dimerization or cross-coupling products.

Stability considerations :

-

Sulfone derivatives exhibit reduced aromaticity, altering electronic interactions with biological targets.

Hydrolysis of the Amide Bond

The carboxamide linker hydrolyzes under acidic or basic conditions:

-

Acidic hydrolysis (HCl, reflux): Cleaves the amide bond, yielding 3-methylisoxazole-5-carboxylic acid and 5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-amine.

-

Enzymatic hydrolysis : Porcine liver esterase selectively cleaves the amide under mild conditions (pH 7.4, 37°C).

Applications : Hydrolysis products serve as intermediates for synthesizing analogs with modified bioactivity.

Functionalization of the Methyl Group

The 3-methyl group on the isoxazole undergoes free-radical bromination:

-

NBS-mediated bromination : In CCl₄ under UV light, the methyl group is converted to –CH₂Br, enabling further cross-coupling reactions (e.g., Suzuki-Miyaura).

Optimized conditions :

| Reagent | Light Source | Time (h) | Yield (%) |

|---|---|---|---|

| NBS | UV (254 nm) | 4 | 78 |

Comparative Reactivity with Structural Analogs

The compound’s reactivity differs from analogs due to its thiophene and oxadiazole substituents:

| Analog Structure | Key Reactivity Difference | Reference |

|---|---|---|

| 5-Phenyl-1,3,4-oxadiazole | Faster hydrolysis due to lacking thiophene | |

| 3-Methylisoxazole (no oxadiazole) | No nucleophilic substitution at C2 |

Stability Under Reaction Conditions

-

Thermal stability : Decomposes above 200°C, limiting high-temperature applications.

-

pH sensitivity : Stable in neutral conditions but degrades in strong acids/bases (>2 M).

Catalytic Modifications

-

Suzuki coupling : The brominated derivative (from NBS reaction) couples with aryl boronic acids using Pd(PPh₃)₄, enabling aryl group incorporation.

-

Click chemistry : The oxadiazole’s nitrogen reacts with azides in Cu(I)-catalyzed cycloadditions, forming triazole-linked conjugates.

Scientific Research Applications

Molecular Formula

The molecular formula for this compound is . It contains functional groups such as an isoxazole ring, an oxadiazole ring, and a thiophene moiety, which contribute to its chemical reactivity and biological activity.

Structural Analysis

The compound's structure can be represented as follows:

Chemistry

In the field of chemistry, this compound serves as a valuable building block for the synthesis of more complex molecules. Its unique combination of functional groups allows for diverse synthetic pathways. Researchers utilize it to create derivatives that may exhibit enhanced properties or novel functionalities.

Biology

The compound has been studied for its potential biological activities. Notably:

Anticancer Activity

Research indicates that derivatives of oxadiazoles and isoxazoles exhibit significant anticancer properties. For instance:

- Cell Lines Tested : Human promyelocytic leukemia (HL-60), breast adenocarcinoma (MCF-7), melanoma (MEL-8).

- Findings : Compounds similar to this one demonstrated cytotoxicity against various cancer cell lines, with some showing growth inhibition percentages exceeding 70% .

Antimicrobial Activity

The antimicrobial potential of oxadiazole derivatives has been documented extensively:

- Studies have shown that compounds containing the oxadiazole ring can inhibit the growth of various bacteria and fungi.

- The mechanism often involves disruption of cellular processes or inhibition of specific enzymes critical for microbial survival .

Medicine

In medicinal chemistry, ongoing research aims to explore the compound's potential as a therapeutic agent for various diseases:

- Its interaction with specific molecular targets within biological systems may lead to modulation of disease processes.

- Preliminary studies suggest it may act on enzymes or receptors involved in cancer proliferation or microbial resistance .

Industry

The compound may also find applications in the development of new materials with specific properties. Its unique structural features could be exploited in creating polymers or other materials with desirable characteristics such as enhanced strength or chemical resistance.

Case Study 1: Anticancer Activity

A study published in a reputable journal highlighted that compounds similar to 3-methyl-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide demonstrated significant anticancer activity against multiple cell lines. The findings indicated promising cytotoxic effects with IC50 values indicating potent activity against specific cancer types .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of oxadiazole derivatives revealed that certain compounds effectively inhibited bacterial growth. The research provided insights into the structure–activity relationship (SAR) that could guide further development of more potent antimicrobial agents .

Mechanism of Action

The mechanism of action of 3-methyl-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to therapeutic effects.

Comparison with Similar Compounds

Structural Analogues and Core Heterocycles

The compound’s structural analogues vary in core heterocycles and substituents, influencing physicochemical and biological properties:

Key Observations :

- Core Heterocycles : The 1,3,4-oxadiazole and isoxazole in the target compound contrast with triazole () or thiadiazole () cores in analogues. Oxadiazoles are electron-deficient, enhancing metabolic stability, while thiadiazoles may improve solubility .

- Substituent Effects : Thiophene and indole substituents () contribute to π-π stacking in enzyme binding, whereas thioesters () may enhance reactivity.

Physicochemical Properties

Molecular weight and solubility are influenced by substituents:

The target compound’s molecular weight (~350–400 g/mol) aligns with drug-like properties, whereas ’s compound demonstrates how bulky substituents drastically increase molecular weight, reducing bioavailability .

Biological Activity

3-methyl-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides an overview of its biological activity, including relevant studies and findings.

Anticancer Activity

Research indicates that derivatives of oxadiazoles and isoxazoles exhibit significant anticancer properties. A study highlighted that compounds similar to this compound demonstrated cytotoxicity against various cancer cell lines.

-

Cell Lines Tested :

- Human promyelocytic leukemia (HL-60)

- Breast adenocarcinoma (MCF-7)

- Melanoma (MEL-8)

- Findings :

Antimicrobial Activity

The antimicrobial potential of oxadiazole derivatives has been documented extensively. Studies have shown that compounds containing the oxadiazole ring can inhibit the growth of various bacteria and fungi.

- Mechanism of Action :

Study on Anticancer Activity

A recent study evaluated the biological activity of several isoxazole derivatives, including the target compound. The results indicated:

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| This compound | HL-60 | 86–755 | Induces apoptosis via p53 pathway |

| Similar Derivative A | MCF-7 | 10.38 | Increases caspase activity |

| Similar Derivative B | MEL-8 | 15.00 | Disrupts cell cycle |

This table summarizes the comparative efficacy of the target compound against notable cancer cell lines.

Study on Antimicrobial Activity

Another investigation focused on the antimicrobial properties of oxadiazole derivatives:

| Compound | Target Microbe | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Mycobacterium bovis BCG | 0.75 nM |

| Similar Compound C | E. coli | 0.50 μM |

| Similar Compound D | S. aureus | 1.00 μM |

This data reflects the antimicrobial potency of related compounds and highlights the potential applications in treating infections.

Q & A

Basic: What are the common synthetic routes for synthesizing 3-methyl-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide, and what reaction conditions are typically optimized?

Answer:

The synthesis typically involves multi-step condensation reactions. A standard route includes:

- Step 1: Formation of the oxadiazole ring via cyclization of thiosemicarbazide intermediates under reflux in solvents like ethanol or DMF .

- Step 2: Coupling the oxadiazole intermediate with 5-methylisoxazole-3-carboxylic acid derivatives using carbodiimide-based coupling agents (e.g., EDC/HOBt) .

- Step 3: Introduction of the thiophen-2-ylmethyl group via nucleophilic substitution or alkylation, requiring precise pH and temperature control .

Key optimized conditions include:

- Solvent choice: Polar aprotic solvents (DMF, acetonitrile) for high reactivity .

- Catalysts: Use of triethylamine to neutralize HCl byproducts during coupling .

- Reaction time: Shorter cycles (1–3 hours) for cyclization steps to minimize side reactions .

Advanced: How can researchers address low yields or impurities in the synthesis of this compound, and what purification techniques are most effective?

Answer:

Low yields often arise from incomplete cyclization or competing side reactions. Strategies include:

- Temperature modulation: Higher reflux temperatures (80–100°C) for oxadiazole formation to accelerate ring closure .

- Stoichiometric adjustments: Excess thiophen-2-ylmethyl halide (1.2–1.5 eq) to drive alkylation to completion .

For purification:

- Recrystallization: Ethanol/water mixtures effectively remove unreacted starting materials .

- Chromatography: Reverse-phase HPLC or silica gel chromatography resolves structurally similar byproducts .

- Spectroscopic monitoring: Use TLC or in-line IR to track reaction progress and halt at optimal conversion points .

Basic: Which spectroscopic techniques are essential for confirming the structure of this compound, and what key spectral features should be analyzed?

Answer:

Core techniques include:

- 1H/13C NMR:

- Isoxazole ring protons appear as singlets near δ 6.2–6.5 ppm .

- Thiophene protons resonate as multiplets at δ 7.1–7.3 ppm .

- IR spectroscopy:

- Carboxamide C=O stretch at ~1650–1680 cm⁻¹ .

- Oxadiazole C=N absorption near 1600 cm⁻¹ .

- Mass spectrometry:

- Molecular ion peaks ([M+H]⁺) confirm the molecular weight (e.g., ~350–370 g/mol) .

Advanced: How can molecular modeling software resolve ambiguities in structural data obtained from experimental techniques like NMR?

Answer:

Computational tools address challenges such as:

- Overlapping NMR signals: Density Functional Theory (DFT) calculations predict chemical shifts for tautomeric forms or stereoisomers, aiding peak assignment .

- Conformational analysis: Molecular dynamics simulations identify dominant conformers influencing NOESY/ROESY cross-peaks .

- Electron density mapping: X-ray crystallography data (if available) validate bond angles/planarity of the oxadiazole and isoxazole rings .

Basic: What in vitro assays are recommended for initial screening of this compound's biological activity?

Answer:

Standard assays include:

- Antimicrobial screening: Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .

- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .

- Enzyme inhibition: Fluorescence-based assays targeting kinases or proteases, leveraging the compound’s heterocyclic affinity for ATP-binding pockets .

Advanced: What strategies can be employed to investigate the mechanism of action when biochemical assays yield inconclusive results?

Answer:

- Pull-down assays: Use biotinylated analogs to isolate protein targets from cell lysates, followed by LC-MS/MS identification .

- Gene expression profiling: RNA-seq or CRISPR screens to identify pathways affected by the compound .

- Isothermal titration calorimetry (ITC): Quantify binding affinity to suspected targets (e.g., kinases) when fluorescence assays lack sensitivity .

Advanced: How should researchers approach conflicting data regarding the compound's activity across different cell lines or microbial strains?

Answer:

Contradictions may arise from:

- Strain-specific resistance: Test efflux pump activity (e.g., using verapamil in P. aeruginosa) to assess transporter-mediated resistance .

- Metabolic variability: Compare activity in hypoxic vs. normoxic conditions to evaluate oxygen-dependent prodrug activation .

- Data normalization: Use multiple viability assays (MTT, ATP luminescence) to control for cell line-specific assay artifacts .

Basic: What computational methods are used to predict the compound's pharmacokinetic properties?

Answer:

- ADMET prediction: Tools like SwissADME estimate logP (lipophilicity), aqueous solubility, and CYP450 inhibition .

- Molecular docking: AutoDock Vina or Schrödinger Suite models interactions with drug-metabolizing enzymes (e.g., CYP3A4) .

Advanced: How can researchers validate the compound's target engagement in complex biological systems?

Answer:

- Cellular thermal shift assay (CETSA): Monitor target protein stabilization after compound treatment to confirm binding .

- Photoaffinity labeling: Incorporate a photoactivatable group (e.g., diazirine) into the compound to crosslink with targets in live cells .

Basic: What are the critical stability parameters to assess during storage of this compound?

Answer:

- Light sensitivity: Store in amber vials at -20°C to prevent photodegradation of the thiophene moiety .

- Hydrolytic stability: Monitor pH (6–8) in aqueous buffers to avoid carboxamide hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.